molecular formula C14H18N2O6 B1210091 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid CAS No. 63245-29-4

2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid

Cat. No.: B1210091
CAS No.: 63245-29-4
M. Wt: 310.3 g/mol
InChI Key: JTJJIOHRAQVFMF-UHFFFAOYSA-N
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Description

2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of ethoxyaniline with oxoacetic acid derivatives under controlled conditions to form the intermediate compound. This intermediate is then further reacted with carboxymethylating agents to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups, depending on the reagents used.

    Substitution: The ethoxyanilino group can undergo substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[carboxymethyl-[2-(4-methoxyanilino)-2-oxoethyl]amino]acetic acid
  • 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-hydroxyethyl]amino]acetic acid
  • 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]propionic acid

Uniqueness

Compared to similar compounds, 2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ethoxyanilino group, in particular, provides distinct chemical properties that differentiate it from other related compounds.

Properties

CAS No.

63245-29-4

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

IUPAC Name

2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O6/c1-2-22-11-5-3-10(4-6-11)15-12(17)7-16(8-13(18)19)9-14(20)21/h3-6H,2,7-9H2,1H3,(H,15,17)(H,18,19)(H,20,21)

InChI Key

JTJJIOHRAQVFMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O

Key on ui other cas no.

63245-29-4

Synonyms

(p-ethoxyacetanilide)-iminodiacetic acid
4-ethoxy-IDA
p-ethoxy-IDA
para-ethoxy-IDA

Origin of Product

United States

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